methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride
Description
Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride is a specialized amine hydrochloride derivative featuring a diazirine ring—a three-membered heterocycle containing two nitrogen atoms. This compound is structurally characterized by a two-carbon ethyl chain bridging the diazirine moiety and the methylamine group, which is protonated as a hydrochloride salt. Diazirines are notable for their photoreactivity, making this compound valuable in photoaffinity labeling studies for probing biomolecular interactions .
Properties
Molecular Formula |
C5H12ClN3 |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
N-methyl-2-(3-methyldiazirin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-5(7-8-5)3-4-6-2;/h6H,3-4H2,1-2H3;1H |
InChI Key |
QIGVXHVLUIEMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCNC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(3-Methyl-3H-diazirin-3-yl)-ethanol (Intermediate)
- Starting from 4-hydroxy-2-butanone (45 g, 0.51 mol), the compound is treated with liquid ammonia at −78 °C for 3 hours.
- Hydroxylamine O-sulfonic acid (63.5 g, 0.56 mol) dissolved in methanol is added to the reaction mixture, stirred overnight.
- The white precipitate formed is filtered; triethylamine and iodine are added sequentially to oxidize the intermediate.
- After solvent removal and extraction, vacuum distillation yields the pale yellow oil of 2-(3-methyl-3H-diazirin-3-yl)-ethanol with an overall yield of 30% (15 g).
Conversion to 3-(2-Iodo-ethyl)-3-methyl-3H-diazirine
- Triphenylphosphine is dissolved in ice-cold dichloromethane, followed by iodine and imidazole.
- The previously obtained diazirine ethanol (compound 2) is added and stirred overnight.
- The reaction mixture is extracted with ether, washed, dried, and purified by silica gel column chromatography (pure hexane) to afford the iodoethyl diazirine intermediate in 33% yield (4.05 g).
Formation of 2-(3-Methyl-3H-diazirin-3-yl)-ethylamine
- Sodium azide (NaN3) is added to the iodoethyl diazirine and stirred at room temperature overnight.
- The azide product is extracted with ether; solvent is evaporated.
- The residue is treated with tetrahydrofuran:water (9:1) and triphenylphosphine for Staudinger reduction to the amine.
- Acid-base extraction is performed: 1N HCl to remove byproducts, followed by 1N NaOH to isolate the free amine.
- The crude amine is obtained in 80% yield (1.6 g).
Conversion to Hydrochloride Salt
- The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether or ethanol) to form the hydrochloride salt.
- This salt form improves stability and handling for further applications.
Reaction Scheme Summary
| Step | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Hydroxy-2-butanone + NH3 (−78 °C), NH2OSO3H, I2/Et3N oxidation | 2-(3-Methyl-3H-diazirin-3-yl)-ethanol | 30 | Vacuum distillation purification |
| 2 | Compound 2 + PPh3 + I2 + imidazole in DCM, RT overnight | 3-(2-Iodo-ethyl)-3-methyl-3H-diazirine | 33 | Column chromatography (hexane) |
| 3 | Compound 3 + NaN3, RT overnight; then PPh3 reduction, acid/base extraction | 2-(3-Methyl-3H-diazirin-3-yl)-ethylamine | 80 (crude) | Staudinger reduction |
| 4 | Free amine + HCl | methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride | Quantitative | Salt formation for stability |
Analytical Data and Characterization
1H NMR (CDCl3) of 2-(3-methyl-3H-diazirin-3-yl)-ethylamine shows characteristic signals:
Purity and identity confirmed by column chromatography and NMR spectroscopy.
The hydrochloride salt form is typically characterized by melting point and solubility profiles, though specific data for this salt are less commonly reported.
Alternative Synthetic Routes and Notes
The diazirine ring can also be constructed via oximation of ketones, tosylation, and subsequent diaziridine formation followed by oxidation with iodine and triethylamine, as reviewed in diaziridine/diazirine chemistry literature.
The choice of starting ketone or alcohol influences the chain length and substitution pattern on the diazirine-containing amine.
The oxidation step with iodine and triethylamine is critical to convert diaziridine intermediates to diazirines, which are the photoreactive species.
The Staudinger reduction using triphenylphosphine is preferred for azide to amine conversion to avoid harsh hydrogenation conditions that could decompose the diazirine ring.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazirine ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted diazirine derivatives.
Scientific Research Applications
Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride is a chemical compound with a molecular formula of and a molecular weight of 149.62 g/mol . It contains a diazirine group, giving it photoreactive properties, and is utilized in biological and chemical research. Upon exposure to light, it can form covalent bonds with biomolecules, making it useful in bioconjugation and labeling studies.
Scientific Research Applications
- Bioconjugation and Labeling: this compound is used in bioconjugation and labeling studies because of its photoreactive properties.
- Protein Labeling: The compound's reactivity allows it to label proteins in living cells, which helps in studying protein localization and dynamics.
- Drug Discovery: It can be used as a tool in drug discovery to identify target proteins and understand their functions within biological systems.
- Interaction Studies: This compound is utilized to study the binding and modification of proteins and other biomolecules. Techniques such as mass spectrometry and fluorescence microscopy are often employed to analyze binding interactions and assess the effects of these modifications on cellular behavior. Its reactivity allows researchers to investigate complex biological processes, offering insights into cellular mechanisms and pathways.
Comparable Compounds
Mechanism of Action
The mechanism of action of methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride involves the formation of covalent bonds with target molecules upon exposure to UV light. The diazirine ring is highly reactive and forms a carbene intermediate when exposed to UV light. This intermediate can then react with nearby molecules, forming stable covalent bonds. This property makes it an effective tool for studying molecular interactions and identifying binding sites .
Comparison with Similar Compounds
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine Hydrochloride
- Structure : Features a three-carbon propyl chain instead of ethyl.
- Key Differences: Longer carbon chain increases molecular weight (C₇H₁₄ClN₃ vs. Reduced steric hindrance at the amine group due to increased distance from the diazirine ring, which may influence binding kinetics in biological systems .
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride (CAS 952233-33-9)
- Structure : Replaces the diazirine ring with a 1,2,4-oxadiazole—a five-membered heterocycle containing two nitrogens and one oxygen.
- Key Differences :
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
- Structure : Incorporates a triazole ring instead of diazirine.
- Key Differences :
2-(2-Methyl-1H-indol-3-yl)ethylamine Dihydrochloride (CAS 1049786-03-9)
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine HCl | C₆H₁₂ClN₃ | 161.63 | Diazirine, ethylamine | Photoaffinity labeling, crosslinking |
| 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine HCl | C₇H₁₄ClN₃ | 175.66 | Diazirine, propylamine | Biochemical probes |
| [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl | C₆H₁₂ClN₃O | 177.63 | Oxadiazole, ethylamine | Drug development, metabolic studies |
| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl | C₆H₁₃ClN₄ | 180.65 | Triazole, propylamine | Pharmaceuticals, agrochemicals |
| 2-(2-Methyl-1H-indol-3-yl)ethylamine diHCl | C₁₇H₂₁Cl₂N₃ | 338.27 | Indole, pyridine, diamine | Receptor-binding studies |
Research Findings and Implications
- Photoreactivity : The diazirine group in the target compound enables covalent bond formation upon UV irradiation, a unique property absent in oxadiazole- or triazole-containing analogs. This makes it indispensable in mapping protein-ligand interactions .
- Analytical Handling : Secondary and tertiary amines in hydrochloride salts (e.g., dimethylamine HCl) are commonly analyzed via headspace gas chromatography, a method applicable to the target compound and its analogs for purity assessment .
- Structural Trade-offs : Shorter carbon chains (e.g., ethyl vs. propyl) may reduce steric hindrance but increase polarity, affecting membrane permeability in biological systems.
Biological Activity
Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride is a compound recognized for its significant biological activity, primarily attributed to its photoreactive diazirine moiety. This article discusses the compound's interaction with biomolecules, its applications in biological research, and relevant case studies that highlight its utility in various experimental contexts.
- Molecular Formula : C₇H₁₃ClN₄
- Molecular Weight : 149.62 g/mol
- Structure : The compound features a diazirine group, which is critical for its photoreactive properties, enabling it to form covalent bonds with proteins and other biomolecules upon exposure to light.
This compound functions as a photoaffinity label (PAL), allowing researchers to investigate protein interactions and dynamics in living cells. Upon UV light activation, the diazirine moiety generates a reactive carbene that can covalently bond with nearby nucleophiles, such as amino acid side chains in proteins. This property is particularly useful for:
- Protein Localization Studies : By labeling specific proteins, researchers can track their movement and interactions within cellular environments.
- Target Identification in Drug Discovery : The compound aids in identifying potential drug targets by covalently modifying proteins involved in disease pathways.
Research Findings and Case Studies
-
Protein Interaction Studies :
- Interaction studies using mass spectrometry have demonstrated that this compound can effectively label proteins in live cells. For example, a study reported successful labeling of GABA receptors, facilitating insights into receptor dynamics and pharmacology .
- Applications in Drug Discovery :
- Comparative Studies with Other Diazirine Compounds :
Data Table: Comparison of Diazirine Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 2648945-94-0 | High solubility; effective for live-cell imaging |
| 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine | 25055-95-2 | Similar structure; used in labeling studies |
| 2-(3-(But-3-yne)-3H-diazirin-3-yl)ethanol | 1450754-41-2 | Contains a butynyl group; different labeling strategies |
Q & A
Basic Research Questions
Q. What are the primary research applications of methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride in protein interaction studies?
- Methodological Answer : This compound is used as a photoaffinity labeling agent due to its diazirinyl group, which generates carbene intermediates upon UV irradiation. These intermediates crosslink with proximal biomolecules, enabling the mapping of transient protein-protein, protein-DNA, and protein-ligand interactions. Researchers typically incubate the compound with target proteins under physiological conditions, followed by UV activation (e.g., 365 nm) to induce crosslinking. Post-labeling, affinity purification and mass spectrometry are used to identify interaction partners .
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Methodological Answer : Synthesis often involves multi-step organic reactions:
- Step 1 : Diaziridine ring formation via condensation of 3-methyl-3H-diazirine with a suitable alkyne or nitrile precursor.
- Step 2 : Alkylation of the diazirinyl intermediate with methylamine derivatives.
- Step 3 : Hydrochloride salt formation by treating the free amine with HCl in solvents like dioxane or ethanol.
Purification is achieved via recrystallization or column chromatography, with final characterization using H/C NMR and HPLC .
Q. How do researchers ensure the stability of the diazirinyl group in this compound during experimental procedures?
- Methodological Answer : Stability is maintained by:
- Storing the compound in anhydrous, dark conditions (-20°C) to prevent premature photolysis.
- Using inert atmospheres (e.g., nitrogen) during handling.
- Validating integrity via UV-Vis spectroscopy (peak absorption ~350–365 nm) before critical experiments .
Advanced Research Questions
Q. What experimental challenges arise when designing crosslinking studies using this compound, and how can they be methodologically addressed?
- Methodological Answer : Key challenges include:
- Non-specific binding : Mitigated by optimizing probe concentration (e.g., 10–100 µM) and using competitive inhibitors during incubation.
- Low photoactivation efficiency : Addressed by calibrating UV exposure time (e.g., 5–15 minutes) and wavelength.
- Background noise : Reduced via stringent wash steps (e.g., high-salt buffers) post-crosslinking.
Validation requires negative controls (e.g., UV-irradiated samples without the probe) .
Q. How can computational chemistry tools be integrated with experimental data to optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, guiding solvent selection (e.g., THF vs. DMF) and catalyst use. Machine learning models trained on reaction databases (e.g., Reaxys) identify optimal conditions (temperature, pH) for diaziridine ring stability. Experimental validation via small-scale trials minimizes resource waste .
Q. What strategies are employed to resolve contradictions in protein interaction data obtained from photoaffinity labeling with this compound?
- Methodological Answer : Contradictions may arise from:
- Artifactual crosslinking : Addressed by repeating experiments under varied redox conditions (e.g., ±TCEP to reduce disulfide bonds).
- False positives : Cross-referenced with orthogonal methods like co-immunoprecipitation or surface plasmon resonance (SPR).
Statistical tools (e.g., Benjamini-Hochberg correction) filter low-confidence hits in mass spectrometry datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
